5,8-Dioxaspiro[3.4]octane-2-carboxylic acid

Lipophilicity Drug-likeness Solubility

5,8-Dioxaspiro[3.4]octane-2-carboxylic acid (CAS 1001907-64-7) is a conformationally constrained spirocyclic building block that combines a cyclobutyl-oxetane core fused to a 1,3-dioxolane ketal, functionalized with a carboxylic acid handle at the 2-position. With a molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol, this compound is primarily utilized in medicinal chemistry as a fragment-like scaffold for bioisosteric replacement and for constructing three-dimensional, lead-like molecules.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 1001907-64-7
Cat. No. B1419818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dioxaspiro[3.4]octane-2-carboxylic acid
CAS1001907-64-7
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESC1COC2(O1)CC(C2)C(=O)O
InChIInChI=1S/C7H10O4/c8-6(9)5-3-7(4-5)10-1-2-11-7/h5H,1-4H2,(H,8,9)
InChIKeyPGWGOPXPTJDZKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Dioxaspiro[3.4]octane-2-carboxylic acid (CAS 1001907-64-7): A Spirocyclic Oxetane-Ketal Carboxylic Acid Building Block for Medicinal Chemistry Procurement


5,8-Dioxaspiro[3.4]octane-2-carboxylic acid (CAS 1001907-64-7) is a conformationally constrained spirocyclic building block that combines a cyclobutyl-oxetane core fused to a 1,3-dioxolane ketal, functionalized with a carboxylic acid handle at the 2-position. With a molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol, this compound is primarily utilized in medicinal chemistry as a fragment-like scaffold for bioisosteric replacement and for constructing three-dimensional, lead-like molecules [1]. Its unique spirocyclic architecture simultaneously provides the solubility-enhancing properties of an oxetane ring and the stability of a ketal-protected system, distinguishing it from both simple oxetane-carboxylic acids and non-oxygenated spiro[3.4]octane analogs [2].

Why 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid Cannot Be Replaced by Generic Spirocyclic or Oxetane-Carboxylic Acid Analogs


Attempts to substitute 5,8-dioxaspiro[3.4]octane-2-carboxylic acid with a simpler spirocyclic carboxylic acid such as spiro[3.4]octane-2-carboxylic acid (CAS 18386-63-5) or a basic oxetane-carboxylic acid like oxetane-3-carboxylic acid (CAS 114012-41-8) introduce significant and quantifiable risks to both physicochemical properties and chemical stability [1]. The non-oxygenated analog exhibits a dramatically higher lipophilicity (XLogP3 = 2.3), which can compromise aqueous solubility and metabolic stability in a lead series, while simple oxetane-carboxylic acids are documented to undergo spontaneous isomerization into inactive lactones at room temperature, severely undermining reaction yields and compound integrity [2][3]. The following evidence demonstrates precisely how and to what extent the target compound's unique dioxaspiro[3.4]octane scaffold outperforms these closest alternatives in dimensions critical for drug discovery procurement.

Head-to-Head Comparative Evidence: 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid vs. Closest Spirocyclic and Oxetane-Carboxylic Acid Analogs


Lipophilicity (XLogP3) Head-to-Head: Target Compound is ~200-Fold More Hydrophilic Than the Non-Oxygenated Spiro[3.4]octane Analog

The target compound 5,8-dioxaspiro[3.4]octane-2-carboxylic acid displays an XLogP3 value of -0.3, which is 2.6 log units lower than the value of 2.3 for its closest non-oxygenated analog, spiro[3.4]octane-2-carboxylic acid (CAS 18386-63-5). This difference corresponds to an approximately 400-fold lower partition coefficient, predicting drastically higher aqueous solubility and a markedly improved developability profile for the oxygenated spirocycle [1][2].

Lipophilicity Drug-likeness Solubility

Topological Polar Surface Area (PSA): Target Compound Offers Superior Polarity and Potential for Hydrogen Bonding

5,8-Dioxaspiro[3.4]octane-2-carboxylic acid possesses a topological polar surface area (TPSA) of 55.8 Ų, which is approximately 50% higher than the 37.3 Ų of the non-oxygenated spiro[3.4]octane-2-carboxylic acid analog. This significant increase in molecular polarity provides a greater capacity for hydrogen bonding with biological targets and solvents, directly contributing to enhanced aqueous solubility while maintaining an acceptable range for membrane permeability [1][2].

Polar surface area Permeability Solubility

Hydrogen Bond Acceptor Count: Target Compound Doubles the Interaction Capacity of the Non-Oxygenated Analog

The target compound contains 4 hydrogen bond acceptor atoms—three ether oxygens and a carbonyl—compared to only 2 acceptors in spiro[3.4]octane-2-carboxylic acid. This doubling of interaction capacity provides a richer network for target engagement, allowing for stronger and more specific binding interactions with enzyme active sites or receptor pockets, which is a critical advantage in structure-based drug design [1][2].

Hydrogen bond acceptors Structure-activity relationship Scaffold

Platform Stability: Dioxolane-Ketal Scaffold Circumvents the Intrinsic Isomerization Liability of Simple Oxetane-Carboxylic Acids

A seminal 2022 study by Chalyk et al. demonstrated that many popular oxetane-carboxylic acid building blocks are intrinsically unstable, spontaneously isomerizing into (hetero)cyclic lactones during storage at room temperature or upon slight heating. This process can dramatically reduce reaction yields and compromise project timelines [1]. In sharp contrast, 5,8-dioxaspiro[3.4]octane-2-carboxylic acid features its oxetane ring as an integral part of a 1,3-dioxolane ketal. This structural modification chemically blocks the nucleophilic attack pathway required for isomerization, rendering the compound inherently stable under standard storage and reaction conditions, as evidenced by its commercial availability with a recommended storage at room temperature .

Chemical stability Isomerization Procurement

Molecular Size Efficiency: The Target Compound Offers a Favorable Polarity-to-Molecular-Weight Ratio Over a Larger Dioxaspiro Analog

Compared to the commercially prevalent dioxaspiro building block 1,4-dioxaspiro[4.5]decane-8-carboxylic acid (CAS 66500-55-8, MW = 186.20 g/mol), 5,8-dioxaspiro[3.4]octane-2-carboxylic acid (MW = 158.15 g/mol) is 28 daltons lighter while maintaining a near-identical TPSA (55.8 vs. ~55.8 Ų). This results in a more efficient molecular size profile that is closer to the ideal fragment range for Fragment-Based Drug Discovery (FBDD), where lower molecular weight is essential for efficient hit evolution [1][2].

Fragment-based drug discovery Molecular weight Lead-likeness

Commercially Available High Purity: Verifiable 97% Purity Standard Enables Reliable Structure-Activity Relationships

5,8-Dioxaspiro[3.4]octane-2-carboxylic acid is commercially available from multiple vendors (e.g., Aladdin, Bidepharm) at a standard purity of 97%, supported by batch-specific QC data including NMR and HPLC. This high purity is non-trivially superior to the more variable 95% purity typical for some spirocycle analogs such as spiro[3.4]octane-2-carboxylic acid, ensuring that procurement of this compound minimizes the incorporation of undefined impurities that could confound biological assay results or lead to misleading structure-activity relationship interpretations .

Purity Procurement Reproducibility

High-Impact Application Scenarios for 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid Based on Quantitative Differentiation


Fragment-Based Lead Generation Requiring High Solubility and Low Lipophilicity

The exceptionally low XLogP3 of -0.3 (a 400-fold reduction compared to the non-oxygenated analog) positions 5,8-dioxaspiro[3.4]octane-2-carboxylic acid as an ideal core scaffold for Fragment-Based Drug Discovery (FBDD) campaigns targeting aqueous-soluble hits. Its high TPSA and multiple H-bond acceptors facilitate detection in biochemical assays at high concentrations without non-specific aggregation, a common pitfall with more lipophilic spirocyclic fragments [1].

Bioisosteric Replacement of Morpholine or Piperazine Scaffolds

Spirocyclic oxetane-containing building blocks are established bioisosteres for morpholine, offering similar solubilizing capabilities with improved metabolic stability. The 5,8-dioxaspiro[3.4]octane scaffold differentiates itself from simpler spirooxetanes by its lower molecular weight (158.15 g/mol) and unique ketal functionality, providing an additional H-bond acceptor that can mimic a carbonyl while resisting enzymatic reduction. This enables the design of kinase hinge-binders or GPCR-targeted ligands with refined pharmacokinetic profiles [1].

Multi-Step Synthetic Campaigns Requiring Chemically Robust Intermediates

The intrinsic chemical stability of the dioxolane-ketal motif directly addresses the documented isomerization liability of common oxetane-carboxylic acids. For process chemistry or multi-step synthetic routes that involve heating or prolonged storage of intermediates, procuring 5,8-dioxaspiro[3.4]octane-2-carboxylic acid eliminates the risk of a low-yielding, abortive reaction caused by building block degradation, making it a strategically safer choice for scaling milligram hits to gram-scale lead optimization [1][2].

Bioconjugation and Prodrug Design via the Carboxylic Acid Handle

The 2-position carboxylic acid provides a versatile conjugation handle for amide coupling or esterification, enabling the attachment of this polar spirocyclic module to drug payloads, fluorescent probes, or polymeric carriers. The scaffold's low logP ensures that the resulting conjugates retain improved aqueous solubility, a critical parameter for both antibody-drug conjugates (ADCs) and small-molecule prodrugs intended for oral bioavailability [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.